1'-Methylspiro(benzo(c)thiophene-1(3H),2'-piperidin)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one is a complex organic compound that features a spiro linkage between a benzo©thiophene and a piperidin-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a benzo©thiophene derivative and a piperidin-3-one derivative, followed by a spirocyclization step to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of 1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzo©thiophene or piperidin-3-one rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural motifs.
Benzo©thiophene Derivatives: Compounds containing the benzo©thiophene moiety.
Piperidin-3-one Derivatives: Compounds with the piperidin-3-one structure.
Uniqueness
1’-Methylspiro(benzo©thiophene-1(3H),2’-piperidin)-3-one is unique due to its specific spiro linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83962-35-0 |
---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1'-methylspiro[2-benzofuran-3,2'-piperidine]-1-thione |
InChI |
InChI=1S/C13H15NOS/c1-14-9-5-4-8-13(14)11-7-3-2-6-10(11)12(16)15-13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
BLEJIMHBCZBYRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12C3=CC=CC=C3C(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.